Urofollitropin is a purified form of follicle-stimulating hormone (FSH) extracted from the urine of postmenopausal women. [, , ] It is classified as a gonadotropin, a type of hormone that regulates the function of gonads (ovaries and testes). [, , ] In scientific research, Urofollitropin serves as a crucial tool for investigating various reproductive processes due to its role in stimulating follicular development in females and spermatogenesis in males. [, , , , , , ]
Urofollitropin is a biologically active glycoprotein hormone primarily used in reproductive medicine. It is derived from the urine of post-menopausal women and is classified as a follicle-stimulating hormone. Urofollitropin plays a crucial role in stimulating ovarian follicle development, making it essential for assisted reproductive technologies such as in vitro fertilization.
Urofollitropin is obtained from the urine of post-menopausal women, where it is purified to yield a preparation that contains follicle-stimulating hormone with minimal luteinizing hormone activity. The process of extraction and purification is significant, as it ensures that the final product retains its biological activity while minimizing contaminants .
Urofollitropin belongs to the class of gonadotropins, which are hormones produced by the pituitary gland. It specifically falls under the category of follicle-stimulating hormones, which are crucial for reproductive health and fertility treatments. Its classification can be further detailed as follows:
The synthesis of urofollitropin involves several steps, including extraction from urine, purification, and formulation. The primary method for obtaining urofollitropin is through the collection of urine from post-menopausal women, which contains high levels of follicle-stimulating hormone.
The purification process typically involves:
These methods ensure that the final product has a high degree of purity and biological activity.
Urofollitropin is a heterodimeric glycoprotein composed of two subunits:
The molecular weight of urofollitropin is approximately 30 kDa, with extensive glycosylation affecting its stability and activity.
The glycosylation patterns of urofollitropin can vary significantly based on the source and purification methods used. These variations can influence its pharmacokinetics and biological efficacy .
Urofollitropin engages in several biochemical reactions that are critical for its function:
The binding affinity of urofollitropin to its receptor can be influenced by its glycosylation status, affecting its biological potency. Studies have shown that different isoforms exhibit varying degrees of receptor activation .
Urofollitropin primarily functions by binding to specific receptors on the surface of ovarian granulosa cells. This interaction initiates a cascade of intracellular events leading to:
Research indicates that urofollitropin has a longer half-life compared to recombinant follicle-stimulating hormones due to its more complex glycosylation patterns, which contribute to its sustained biological activity .
Relevant studies have shown that variations in glycosylation can lead to differences in pharmacokinetic profiles among different preparations .
Urofollitropin is primarily used in reproductive medicine for:
Clinical studies have demonstrated its effectiveness in improving outcomes in women undergoing fertility treatments, particularly those with age-related fertility issues .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0